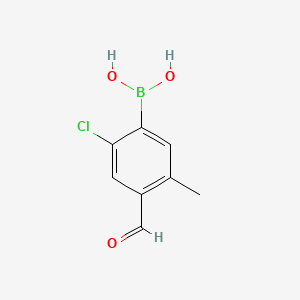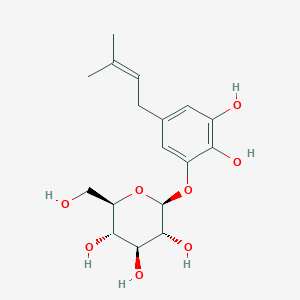![molecular formula C19H29O3- B14763858 3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate is an organic compound with a complex structure It is characterized by the presence of a phenoxy group attached to a hexanoate backbone, which is further substituted with dimethyl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate typically involves the reaction of 2,5-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with 2,2,5-trimethylhexanoic acid or its derivatives under esterification conditions to yield the final product. Common reagents used in these reactions include alkyl halides, acid chlorides, and catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of substituted phenoxy derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxy derivatives.
Reduction: Alcohols.
Substitution: Substituted phenoxy compounds.
Scientific Research Applications
3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate
- Ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate
- N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxy-4-(methylthio)benzamide
Uniqueness
3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate is unique due to its specific substitution pattern and the presence of both phenoxy and hexanoate groups. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H29O3- |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-[2-(2,5-dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate |
InChI |
InChI=1S/C19H30O3/c1-13(2)11-16(19(5,6)18(20)21)9-10-22-17-12-14(3)7-8-15(17)4/h7-8,12-13,16H,9-11H2,1-6H3,(H,20,21)/p-1 |
InChI Key |
MBSQDSRABPSSEP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCC(CC(C)C)C(C)(C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
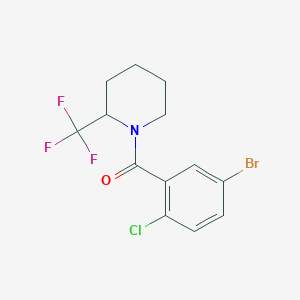
![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
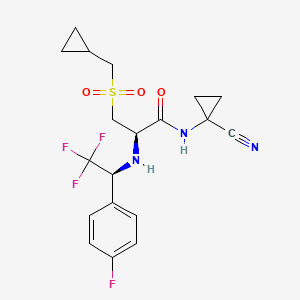
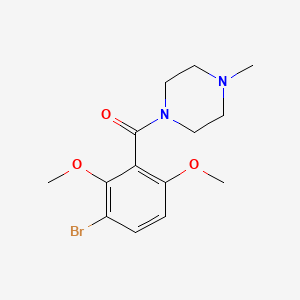

![Benzo[3,4]cyclohepta[1,2-d]imidazole](/img/structure/B14763814.png)
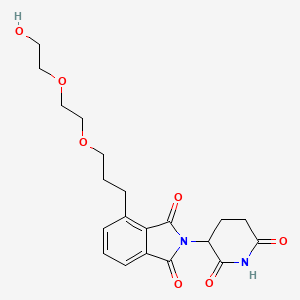
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)

![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14763837.png)

